Asc10 protein
CAS No.: 145171-22-8
Cat. No.: VC0232555
Molecular Formula: C10H20N2O2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145171-22-8 |
---|---|
Molecular Formula | C10H20N2O2 |
Molecular Weight | 0 |
Introduction
Molecular Structure of Asc10
The Asc10 protein is a large surface-associated molecule with a molecular weight of approximately 137 kDa . Structurally, it shares common features with many gram-positive bacterial surface proteins, including an N-terminal signal sequence that directs protein secretion and a C-terminal LPXTG motif that serves as a recognition site for sortase enzymes, which anchor the protein to the peptidoglycan in the cell wall . Upon isolation, Asc10 can be found both as the full-length 137 kDa protein and as a specific 78 kDa N-terminal cleavage product, suggesting post-translational processing might occur in vivo .
The primary structure of Asc10 reveals several distinct functional domains organized in a modular fashion. Secondary structural analysis has identified a predicted alpha-helical domain spanning approximately amino acids 200 to 280 . Of particular interest are the RGD (Arg-Gly-Asp) motifs found within the protein sequence, which are conserved elements known in eukaryotic systems to mediate binding to integrins and participate in cell adhesion events . In Asc10, two RGD motifs have been identified: an N-terminal RGDS motif at amino acid position 606 and a C-terminal RGDV motif at position 939 .
When comparing Asc10 with related aggregation substance proteins from other pheromone-responsive plasmids, such as Asa1 (from pAD1) and Asp1 (from pPD1), a striking pattern of conservation emerges. These proteins share more than 90% sequence identity throughout most of their structure, with the exception of a centrally located variable region where the identity drops to 30-40% . This pattern of conservation and divergence provides insights into the functional importance of different regions and suggests evolutionary pressure to maintain specific domains while allowing others to diversify.
Table 1: Functional Domains of Asc10 Protein
Role in Bacterial Conjugation
Asc10 plays a pivotal role in the conjugative transfer of plasmid pCF10 between E. faecalis cells, a process essential for the dissemination of genetic material, including antibiotic resistance determinants . The high transfer frequency of pheromone-inducible conjugative plasmids in liquid culture is partly attributed to the formation of mating aggregates, which result from the interaction between Asc10 on donor cells and a chromosomally encoded binding substance (BS) on recipient cells .
Genetic and immunological experiments have defined the mechanism by which Asc10 facilitates conjugation . The expression of Asc10 on the surface of a donor E. faecalis cell and its binding to BS expressed on a recipient cell are required for the formation of a mating pair and the efficient transfer of pCF10 in liquid matings . This interaction brings donor and recipient cells into close proximity, creating a stable mating complex that facilitates the transfer of DNA .
Interestingly, the binding substance (BS) that serves as the cognate receptor for Asc10 has been linked to lipoteichoic acid (LTA) biosynthesis. A set of genes termed ebs (enterococcal binding substance) encode products involved in LTA biosynthesis and are required for the receptor function . This connection explains why the N-terminal aggregation domain of Asc10, which binds to LTA, is critical for the formation of mating aggregates .
The importance of Asc10 in conjugation is further demonstrated by heterologous expression studies. When the prgB gene was expressed in Lactococcus lactis under the control of the nisin-inducible nisA promoter, the resulting Asc10 protein was correctly presented on the cell surface and conferred the ability to recognize the binding ligand (EBS) on the enterococcal cell surface, as indicated by increased transfer of a conjugative transposon . This finding suggests that Asc10 can function in conjugation even when expressed in a heterologous host, highlighting the autonomous nature of its activity.
Contribution to Biofilm Formation
Asc10 significantly contributes to E. faecalis biofilm formation, a process particularly relevant in the context of infectious endocarditis where microbial biofilms form on cardiac valve tissue . Ex vivo studies using porcine heart valve models have provided valuable insights into the role of Asc10 in the initial interactions between E. faecalis and valve tissue, as well as in the subsequent development of biofilms on this clinically relevant surface .
Scanning electron microscopy of infected valve tissue has revealed clear evidence of biofilm formation by E. faecalis, including growing masses of bacterial cells and increasing presence of exopolymeric matrix over time . Notably, the accumulation of adherent biofilm populations on cardiac valve surfaces during the first 2-4 hours of incubation was more than 10-fold higher than observed on abiotic membranes incubated in the same culture medium, highlighting the importance of tissue-specific interactions in biofilm development .
The expression of Asc10 accelerates biofilm formation primarily through promoting aggregation between E. faecalis cells . Time-course studies using scanning electron microscopy demonstrated that Asc10-positive strains formed larger aggregates on valve tissue over time compared to Asc10-negative strains . Additionally, when a fixative containing alcian blue was used to preserve the biofilm matrix, Asc10-positive strains showed an extensive interwoven matrix covering most bacterial cells, while Asc10-negative strains exhibited less matrix material and fewer adherent cells .
Table 2: Impact of Asc10 Mutations on E. faecalis Biofilm Formation and Virulence
Asc10 Variant | Mutation Description | Effect on Biofilm Formation | Effect on Virulence |
---|---|---|---|
Wild-type Asc10 | None | Robust biofilm with extensive matrix | High virulence in endocarditis model |
Central Aggregation Domain Mutant | 31-aa insertion at position 546 | Reduced adherence to valve tissue | Reduced virulence |
RGD Motifs Mutant | RGD→RAD in both motifs | Significantly reduced adherence | Greatest reduction in virulence |
N-terminal Aggregation Domain Deletion | Deletion of aa 156-358 | Significantly reduced adherence | Reduced virulence |
Combined Aggregation Domains Mutant | Mutations in both domains | Severely impaired biofilm formation | Significantly reduced virulence |
C-terminal Domain Deletion | Deletion of aa 688-1138 | Impaired biofilm formation | Reduced virulence |
prgB Deletion | In-frame deletion of prgB gene | Minimal biofilm formation | Less virulent than plasmid-free strain |
Role in Enterococcus faecalis Virulence
Asc10 has been firmly established as a significant virulence factor for E. faecalis, particularly in the context of infectious endocarditis . Experimental endocarditis models have demonstrated that Asc10 expression contributes to the formation of larger vegetations (infected masses on heart valves) and enhances microbial persistence during infection . The protein also mediates adherence to various host cells, including neutrophils (polymorphonuclear leukocytes or PMNs), renal tubular cells, and intestinal epithelial cells .
Rabbit model studies investigating the role of various functional domains of Asc10 in endocarditis have provided valuable insights into the mechanisms of virulence enhancement . The bacterial load of infected tissue has been identified as the best indicator of virulence in these models . Comparing isogenic strains carrying different variants of pCF10 revealed that previously identified aggregation domains contribute to the virulence associated with the wild-type protein, and that a strain expressing an Asc10 derivative with altered RGD motifs (glycine residues changed to alanine) showed the greatest reduction in virulence .
A particularly striking finding from these studies is that strains carrying pCF10 derivatives with either an in-frame deletion of the prgB gene or with the RGD motifs mutated were both significantly less virulent than an isogenic plasmid-free strain . This suggests that in the absence of functional Asc10, the carriage of pCF10 is actually disadvantageous in vivo, possibly due to the metabolic burden of maintaining the plasmid without the compensatory benefit of Asc10 expression .
Beyond its role in direct attachment to host tissues, Asc10 also appears to modify interactions between E. faecalis and the host immune system. The RGD motifs have been implicated in altering interactions with phagocytes, potentially reducing their bactericidal functions . Additionally, the expression of Asc10 increases enterococcal adhesion to fibrin, consistent with its role in the pathogenesis of enterococcal endocarditis where fibrin is a key component of vegetation formation .
Heterologous expression studies have also provided evidence for Asc10's role in virulence. When expressed in Lactococcus lactis, Asc10 increased cell surface hydrophobicity, a property often associated with enhanced adherence to host tissues and virulence . These findings support the view that Asc10 can function as an autonomous virulence factor when expressed in an appropriate cellular context.
Therapeutic Implications and Future Directions
The multifunctional nature of Asc10 and its significant contribution to E. faecalis virulence make it an attractive target for therapeutic intervention, particularly in the context of infectious endocarditis. Understanding the structure-function relationships of Asc10's various domains provides opportunities for developing targeted strategies to interfere with its activity and potentially reduce E. faecalis virulence without necessarily affecting bacterial viability, which could help address concerns about antibiotic resistance .
Potential therapeutic approaches could include the development of compounds that specifically inhibit the molecular interactions involved in Asc10-mediated adherence and biofilm formation. For instance, peptides or small molecules that mimic the RGD motifs might compete with Asc10 for binding to host receptors, reducing bacterial adherence to tissues . Similarly, compounds that interfere with the binding between Asc10 and lipoteichoic acid could disrupt bacterial aggregation and conjugation .
Additionally, the conservation of specific domains across different aggregation substance proteins suggests that targeting these regions could provide broad protection against multiple strains of E. faecalis carrying different pheromone-responsive plasmids . This approach might be particularly valuable in preventing the spread of antibiotic resistance determinants through conjugative transfer.
The ex vivo cardiac valve model developed for studying Asc10-mediated biofilm formation represents a valuable tool for future research and therapeutic development . This model provides a physiologically relevant system for testing potential inhibitors of Asc10 function and evaluating their impact on biofilm formation on cardiac valve tissue, which could facilitate the translation of laboratory findings into clinical applications.
Looking ahead, a more detailed structural characterization of Asc10, particularly through high-resolution techniques such as X-ray crystallography or cryo-electron microscopy, would provide valuable insights into the molecular mechanisms of its various functions. Such structural information could guide the rational design of inhibitors targeting specific domains of the protein with improved specificity and efficacy.
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